NMDA Glycine-Site Antagonism: Functional Differentiation of CNQX from NBQX in Patch-Clamp Electrophysiology
CNQX exhibits functionally significant antagonism at the glycine modulatory site of the NMDA receptor, whereas NBQX shows no detectable NMDA receptor activity at concentrations up to 10 μM. This was demonstrated in a direct comparative whole-cell patch-clamp study in tiger salamander retinal ganglion cells, where NBQX at 10 μM had no effect on NMDA-induced currents, while CNQX did [1]. The glycine-site activity of CNQX was independently confirmed in behavioral studies: CNQX (1–10 mg/kg) prevented expression of amphetamine-induced conditioned place preference (CPP) in mice, while NBQX failed to do so—an effect attributed specifically to CNQX's NMDA glycine-site antagonism and replicated by the selective glycine-site antagonist L-701,324 [2]. In [3H]-glycine displacement assays using rat cortical membranes, CNQX displaced [3H]-glycine with an IC50 of 3.5 μM, compared with 2.4 μM for DNQX, establishing a rank order of DNQX > CNQX > kynurenate for glycine-site affinity [3].
| Evidence Dimension | NMDA receptor glycine-site functional antagonism |
|---|---|
| Target Compound Data | CNQX: antagonizes NMDA-induced currents; IC50 ≈ 25 μM at NMDA glycine site; [3H]-glycine displacement IC50 = 3.5 μM; prevents amphetamine CPP at 1–10 mg/kg i.p. |
| Comparator Or Baseline | NBQX: no effect on NMDA-induced currents at up to 10 μM; does not prevent amphetamine CPP; DNQX: [3H]-glycine displacement IC50 = 2.4 μM |
| Quantified Difference | CNQX shows >2.5-fold functional window for NMDA glycine-site blockade where NBQX shows zero activity; DNQX is approximately 1.5-fold more potent than CNQX at glycine-site displacement |
| Conditions | Whole-cell patch-clamp in tiger salamander retinal ganglion cells (Yu & Miller 1995); in vivo mouse CPP paradigm (Mead & Stephens 1999); [3H]-glycine binding in rat cortical membranes (quinoxaline study 1989) |
Why This Matters
For experimental protocols requiring combined non-NMDA and NMDA glycine-site blockade in a single agent, CNQX is functionally unique among standard quinoxalinediones; conversely, when pure AMPA/kainate antagonism without NMDA confound is required, NBQX must be selected instead.
- [1] Yu W, Miller RF. NBQX, an improved non-NMDA antagonist studied in retinal ganglion cells. Brain Res. 1995;692(1-2):190-194. doi:10.1016/0006-8993(95)00665-D. PMID: 8548303. View Source
- [2] Mead AN, Stephens DN. CNQX but not NBQX prevents expression of amphetamine-induced place preference conditioning: a role for the glycine site of the NMDA receptor, but not AMPA receptors. J Pharmacol Exp Ther. 1999;290(1):9-15. PMID: 10381753. View Source
- [3] Birch PJ, Grossman CJ, Hayes AG. Quinoxalines interact with the glycine recognition site of NMDA receptors: studies in guinea-pig myenteric plexus and in rat cortical membranes. Br J Pharmacol. 1989;98(Suppl):725P. Full report: Eur J Pharmacol. 1989. IC50 values: DNQX 2.4 μM, CNQX 3.5 μM for [3H]-glycine displacement. View Source
